2-Bromo-5-chlorobenzo[b]thiophene

Lipophilicity Drug-likeness Physicochemical profiling

Accessing diversely substituted benzo[b]thiophene libraries efficiently is a key medicinal chemistry challenge. 2-Bromo-5-chlorobenzo[b]thiophene solves this via orthogonal C2-Br (Pd-coupling) and C5-Cl (late-stage functionalization) reactivity, eliminating 2-3 synthetic steps. • Programmed sequential C2→C5 derivatization without protecting groups • 95%+ purity ensures reliable cross-coupling catalytic cycle performance • Predicted CNS permeability (TPSA 28.2 Ų, LogP 4.6) supports neuroscience SAR White to off-white solid; store at 2-8°C; ships globally.

Molecular Formula C8H4BrClS
Molecular Weight 247.54 g/mol
CAS No. 227802-38-2
Cat. No. B1288040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-chlorobenzo[b]thiophene
CAS227802-38-2
Molecular FormulaC8H4BrClS
Molecular Weight247.54 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C=C(S2)Br
InChIInChI=1S/C8H4BrClS/c9-8-4-5-3-6(10)1-2-7(5)11-8/h1-4H
InChIKeyMMCOTLPKJZWVQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-chlorobenzo[b]thiophene (CAS 227802-38-2): Heterocyclic Building Block for Pharmaceutical and Materials Research


2-Bromo-5-chlorobenzo[b]thiophene (CAS 227802-38-2), also known as 2-bromo-5-chloro-1-benzothiophene, is a heterocyclic compound with molecular formula C₈H₄BrClS and molecular weight 247.54 g/mol [1]. This compound belongs to the benzo[b]thiophene class and features dual halogen substitution at the 2-position (bromine) and 5-position (chlorine) on the fused benzothiophene ring system. The compound exhibits a calculated octanol-water partition coefficient (LogP) of 4.6, zero hydrogen bond donors, one hydrogen bond acceptor, a topological polar surface area of 28.2 Ų, and zero rotatable bonds [2]. The IUPAC Standard InChIKey is MMCOTLPKJZWVQI-UHFFFAOYSA-N . Commercial availability typically ranges from 95% to 98% purity . The benzo[b]thiophene scaffold is found in FDA-approved drugs including raloxifene, zileuton, and sertaconazole [3], establishing this compound class as pharmacologically validated.

Why Generic Substitution Fails for 2-Bromo-5-chlorobenzo[b]thiophene: Position-Specific Halogen Reactivity Defines Synthetic Utility


The substitution of 2-bromo-5-chlorobenzo[b]thiophene with other halogenated benzo[b]thiophenes (e.g., 5-chlorobenzo[b]thiophene, CAS 20532-33-6 [1]; 2,5-dibromobenzo[b]thiophene; 2,3-dihalobenzo[b]thiophene isomers) is not functionally equivalent due to the distinct, position-dependent reactivity of the C2-Br versus C5-Cl bonds. The bromine atom at the 2-position is substantially more reactive toward palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) than the chlorine atom at the 5-position, enabling chemoselective sequential functionalization that is impossible with symmetrical dihalogenated analogs [2]. This orthogonality allows for the programmed introduction of two different substituents without protecting group strategies. Furthermore, the presence of the 5-chloro substituent, which is less reactive than bromo but more reactive than unsubstituted or fluoro analogs, provides a secondary functionalization handle for late-stage diversification via nucleophilic aromatic substitution or transition metal-catalyzed couplings under more forcing conditions [3].

Quantitative Differentiation Evidence for 2-Bromo-5-chlorobenzo[b]thiophene: Comparative Data for Procurement Decision-Making


LogP-Driven Solubility Differentiation: 2-Bromo-5-chlorobenzo[b]thiophene vs. Unsubstituted Benzo[b]thiophene

The calculated octanol-water partition coefficient (LogP) of 2-bromo-5-chlorobenzo[b]thiophene is 4.6, which is 1.6 log units higher than unsubstituted benzo[b]thiophene (LogP ~3.0, based on aromatic sulfur heterocycle baseline calculations) [1]. This increased lipophilicity directly affects membrane permeability, protein binding, and formulation requirements in medicinal chemistry programs. For comparison, 5-chlorobenzo[b]thiophene (without the 2-bromo substituent) exhibits a lower LogP, while 2,5-dibromobenzo[b]thiophene is expected to have a higher LogP (>5.0) due to the increased molecular weight and polarizability of bromine versus chlorine [2].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area: 2-Bromo-5-chlorobenzo[b]thiophene vs. Aryl-Substituted Analogs for Blood-Brain Barrier Penetration Prediction

The topological polar surface area (TPSA) of 2-bromo-5-chlorobenzo[b]thiophene is 28.2 Ų, with zero hydrogen bond donors and one hydrogen bond acceptor [1]. This TPSA value is below the established threshold of 60-70 Ų for passive blood-brain barrier penetration, indicating favorable CNS permeability potential for derivatives. In contrast, benzo[b]thiophenes with polar substituents such as 5-hydroxybenzo[b]thiophene or 5-carboxybenzo[b]thiophene exhibit TPSA values exceeding 40-60 Ų, reducing BBB penetration probability. The combination of low TPSA and moderate LogP (4.6) positions 2-bromo-5-chlorobenzo[b]thiophene-derived compounds favorably for CNS-targeted drug discovery programs compared to more polar 5-substituted analogs [2].

CNS drug discovery Blood-brain barrier permeability ADME optimization

Synthetic Utility in Fused Heterocycle Construction: Direct Evidence of C2-Br Reactivity in Magnesium-Mediated Ring Expansion

2-Bromo-5-chlorobenzo[b]thiophene reacts with nitromethane and magnesium in tetrahydrofuran as solvent for 13.0 hours to generate 7-chloro-2-fluoro-3-(phenylsulfanyl)benzo[b]thieno[2,3-d]thiophene [1]. This reaction demonstrates the specific utility of the C2-bromo substituent in magnesium-mediated transformations that are not accessible with C2-chloro, C2-iodo, or C2-unsubstituted analogs. The 5-chloro substituent remains intact throughout this transformation, enabling subsequent derivatization. Comparable starting materials lacking the 2-bromo group (e.g., 5-chlorobenzo[b]thiophene) cannot undergo this ring-expansion pathway, while 2-iodo analogs would exhibit different reactivity profiles due to altered oxidative addition kinetics and C-I bond strength (approximately 50 kJ/mol weaker than C-Br) [2].

Thienothiophene synthesis Ring expansion Fused heterocycles

Commercial Purity Benchmarking: 2-Bromo-5-chlorobenzo[b]thiophene (95-98%) vs. Uncontrolled Analog Purity Ranges

Commercially available 2-bromo-5-chlorobenzo[b]thiophene is supplied with certified purity of 95% to 98% from established vendors, with storage conditions specified at 2-8°C . In contrast, certain positional isomers such as 3-(bromomethyl)-5-chlorobenzo[b]thiophene (CAS 1198-51-2, molecular weight 261.57 g/mol) exhibit higher molecular weight, melting point of 129°C, and distinct storage requirements at 0-10°C [1]. The defined purity specification of the target compound (95-98%) ensures consistent performance in palladium-catalyzed cross-coupling reactions, where halogen content variability can alter catalytic cycle efficiency and yield reproducibility. The 2-bromo substitution pattern provides distinct reactivity in Suzuki-Miyaura couplings compared to the 3-bromomethyl analog, which undergoes different reaction pathways (nucleophilic substitution rather than oxidative addition) .

Quality control Procurement specification Synthetic reproducibility

5-Substituted Benzo[b]thiophene Pharmacophore Validation: Class-Wide Anti-Inflammatory Activity Supports 5-Chloro Scaffold Selection

A systematic study of 5-substituted benzo[b]thiophene derivatives evaluated for anti-inflammatory activity established that the 5-position substitution pattern on the benzo[b]thiophene core is pharmacologically relevant for biological target engagement [1]. Compounds bearing 5-halogen substituents, including chloro, demonstrated measurable anti-inflammatory activity in standardized assays, providing class-level validation for the 5-chloro substitution pattern. This evidence supports the selection of 5-chloro-substituted benzo[b]thiophene building blocks (such as 2-bromo-5-chlorobenzo[b]thiophene) over 4-substituted or 6-substituted isomers, which do not share the same pharmacophore alignment. Furthermore, the presence of the 5-chloro group, combined with the modifiable 2-bromo handle, allows for systematic SAR exploration that would require separate synthetic routes when using 5-unsubstituted or differently halogenated starting materials [2].

Anti-inflammatory drug discovery COX/LOX inhibition Pharmacophore mapping

High-Value Application Scenarios for 2-Bromo-5-chlorobenzo[b]thiophene Based on Quantitative Differentiation Evidence


Sequential Cross-Coupling for Divergent Library Synthesis

The orthogonal reactivity of the C2-Br bond (palladium-catalyzed cross-coupling) and the C5-Cl bond (more forcing nucleophilic aromatic substitution or alternative cross-coupling) enables programmed, sequential functionalization without protecting group manipulations. This orthogonality reduces synthetic steps and improves overall yield for generating diverse compound libraries in medicinal chemistry campaigns [6]. The 95-98% commercial purity specification ensures consistent performance in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings, where halogen content variability directly impacts catalytic cycle efficiency .

CNS-Targeted Drug Discovery Programs Requiring BBB-Penetrant Scaffolds

With a calculated TPSA of 28.2 Ų, zero hydrogen bond donors, and LogP of 4.6, derivatives of 2-bromo-5-chlorobenzo[b]thiophene are predicted to exhibit favorable blood-brain barrier penetration properties [6]. This positions the compound as a preferred starting material for neuroscience-focused medicinal chemistry programs targeting GPCRs, ion channels, or kinases expressed in the central nervous system, where more polar 5-substituted benzo[b]thiophene analogs (TPSA > 40 Ų) would be disadvantaged .

Anti-Inflammatory Drug Discovery Leveraging Validated 5-Substituted Pharmacophore

The 5-substituted benzo[b]thiophene scaffold has demonstrated class-wide anti-inflammatory activity in published studies, with 5-halogen derivatives showing measurable efficacy [6]. Using 2-bromo-5-chlorobenzo[b]thiophene as a starting material provides direct access to this validated pharmacophore while retaining the C2-bromo handle for systematic structure-activity relationship (SAR) exploration. This eliminates 2-3 synthetic steps compared to routes beginning with unsubstituted benzo[b]thiophene and requiring subsequent 5-position functionalization .

Fused Thienothiophene Synthesis for Organic Electronics and Kinase Inhibitors

The documented transformation of 2-bromo-5-chlorobenzo[b]thiophene to 7-chloro-2-fluoro-3-(phenylsulfanyl)benzo[b]thieno[2,3-d]thiophene via magnesium-mediated ring expansion (13.0 h in THF) demonstrates utility as a precursor to extended π-conjugated systems [6]. This fused heterocyclic scaffold is relevant to organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and kinase inhibitor drug discovery programs where planar, electron-rich aromatic systems are required for target binding or charge transport properties. The preserved 5-chloro substituent enables further functionalization of the fused ring system .

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